Potassium 3-(difluoromethyl)pyrazine-2-carboxylate
Description
Chemical Identity and Nomenclature
This compound is a fluorinated heterocyclic compound with the molecular formula C₆H₃F₂KN₂O₂ . Its systematic IUPAC name derives from the pyrazine ring substituted with a difluoromethyl group (-CF₂H) at position 3 and a carboxylate group (-COO⁻K⁺) at position 2. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Weight | 212.20 g/mol |
| CAS Registry Number | Not formally assigned* |
| SMILES Notation | O=C([O-]K+)C1=NC=CN=C1C(F)F |
| InChIKey | SGYVAKLKRGJAOT-UHFFFAOYSA-N |
*The parent acid, 3-(difluoromethyl)pyrazine-2-carboxylic acid, is registered under CAS 1443287-46-4. The potassium salt is frequently referenced in synthetic protocols but lacks a standalone CAS entry.
The compound’s structure features a planar pyrazine core with electron-withdrawing substituents that enhance its reactivity in cross-coupling and decarboxylation reactions.
Historical Development and Discovery
The synthesis of this compound emerged from advancements in fluorination chemistry during the early 21st century. Key milestones include:
- Early Fluorination Methods : Initial routes relied on hazardous reagents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), which posed safety and cost challenges.
- Decarboxylation Breakthroughs : A 2013 patent (CN104245680A) disclosed a safer method using 5-[carboxy(difluoro)methyl]pyrazine-2-carboxylic acid as a precursor. Decarboxylation in basic media (e.g., potassium hydroxide) yielded the potassium salt without generating toxic hydrogen fluoride.
- Catalytic Innovations : Palladium-catalyzed cross-coupling reactions (e.g., with [(SIPr)Ag(CF₂H)]) enabled direct difluoromethylation of pyrazine derivatives, streamlining production.
This compound gained prominence as an intermediate in synthesizing β-secretase (BACE1) inhibitors for Alzheimer’s disease research.
Significance in Fluorinated Heterocyclic Chemistry
This compound is pivotal in fluorinated heterocycle synthesis due to:
- Electronic Effects : The -CF₂H group modulates electron density, facilitating regioselective reactions. For example, its presence directs electrophilic substitutions to the pyrazine ring’s nitrogen-rich positions.
- Metabolic Stability : Fluorine atoms improve pharmacokinetic properties by resisting oxidative degradation, a trait critical in agrochemical and pharmaceutical applications.
- Versatile Reactivity :
| Application | Example Reaction | Outcome |
|---|---|---|
| Drug Discovery | Amidation with aryl amines | BACE1 inhibitors |
| Agrochemicals | Alkylation with chloropyridines | Herbicidal agents |
The compound’s role in late-stage difluoromethylation underscores its importance in modern synthetic chemistry.
Properties
IUPAC Name |
potassium;3-(difluoromethyl)pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2.K/c7-5(8)3-4(6(11)12)10-2-1-9-3;/h1-2,5H,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOUADFVZREKPT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(F)F)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2KN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate
Several methods exist for synthesizing ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, a compound related to potassium 3-(difluoromethyl)pyrazine-2-carboxylate. These methods often involve multiple steps and may require specific reagents and conditions.
1.1. Method using Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate
This method starts with ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate and involves a reaction with ethylenediamine and triethyl phosphite in the presence of an acid catalyst such as hydrochloric acid or 2-chlorobenzoic acid.
- Reaction Conditions: The reaction is typically conducted at 0°C for 1 hour, followed by stirring at room temperature for an extended period (e.g., 22 hours).
- Workup: After the reaction, the mixture is diluted with aqueous hydrochloric acid, saturated with sodium chloride, and extracted with ethyl acetate.
- Yield: The yield of ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate can vary depending on the specific conditions and catalysts used. For example, using 2-chlorobenzoic acid as a catalyst resulted in an 82% yield (91% purity by 1H NMR).
1.2. Method using Acetic Acid and Hydrogen Peroxide
This method also uses ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate as a starting material but employs acetic acid and hydrogen peroxide as reagents.
- Reaction Conditions: The reaction involves adding acetic acid, pyridine, ethylenediamine, and triethyl phosphite to ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate at 0°C, followed by stirring at 0°C and room temperature. Hydrogen peroxide is then added, and the mixture is stirred further.
- Workup: Similar to the previous method, the mixture is diluted with aqueous hydrochloric acid, saturated with sodium chloride, and extracted with ethyl acetate.
- Yield: This method can produce ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate in lower yields compared to other methods (e.g., 23% yield).
1.3. Method using Metal Catalysts and Hydrogen Peroxide
This method explores the use of metal catalysts such as $$W2O4 \cdot xH_2O$$ in combination with hydrogen peroxide.
- Reaction Conditions: The reaction involves adding the metal catalyst and hydrogen peroxide to ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate and stirring the mixture at 0°C and room temperature.
- Workup: The workup procedure is similar, involving dilution with aqueous hydrochloric acid, saturation with sodium chloride, and extraction with ethyl acetate.
- Yield: The yield of ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate varies depending on the specific metal catalyst and reaction conditions. For example, using $$W2O4 \cdot 2H_2O$$ resulted in a 28% yield, along with the formation of an N-oxide byproduct.
Synthesis of 3-(Trifluoromethyl)pyrazine-2-carboxylic acid
3-(Trifluoromethyl)pyrazine-2-carboxylic acid can be synthesized through the hydrolysis of its methyl ester derivative.
- Hydrolysis: Reacting methyl 3-(trifluoromethyl)pyrazine-2-carboxylate with aqueous potassium hydroxide in ethanol, followed by acidification to yield 3-(trifluoromethyl)pyrazine-2-carboxylic acid.
Synthesis of Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate
Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate can be synthesized by trifluoromethylation of methyl 3-chloropyrazine-2-carboxylate.
- Trifluoromethylation: Reacting methyl 3-chloropyrazine-2-carboxylate with methyl 2-(fluorosulfonyl)difluoroacetate in the presence of copper (I) iodide.
General procedure for the synthesis of pyrazine-2-carboxylic acid derivatives
Pyrazine-2-carboxylic acid was used as a starting material to prepare the desired target series 1d-j. Compound 1a was refluxed at 100–110 °C with thionyl chloride in the presence of dry toluene for 4–6 h to obtain pyrazine-2-carbonylchloride. Potassium carbonate (1.5 eq) solution was prepared in dry acetone. A solution 2-aminophenol (1b) was added, and the mixture was placed in an ice bath for 1 h with stirring. The reaction mixture of 1b and \$$K2CO3\$$ was added dropwise to the pyrazine-carbonyl chloride solution, and the reaction mixture was stirred overnight to obtain intermediate 1c.
Synthetic method of 2-pyrazine carboxylic ester compounds
The synthetic method comprises the following steps: step S1, carrying out addition reaction on the compound 1 and glyoxal dioxime under the action of a Lewis acid catalyst to obtain an intermediate 1; step S2, the intermediate 1 undergoes a first dehydration reaction to obtain a 2-pyrazine carboxylate compound, wherein the structural general formulas of the compound 1, the intermediate 1 and the 2-pyrazine carboxylate compound are as follows in sequence:
The preparation cost (or the market price) of the starting material compound 1 adopted by the invention is generally far lower than that of a methyl trifluoropyruvate compound; and controlling the carbon-carbon double bond in the compound 1 and the carbon-nitrogen double bond of glyoxal dioxime to carry out addition reaction by a Lewis acid catalyst so as to reduce the self polymerization reaction probability of the compound 1 as much as possible, thereby obtaining a cyclized intermediate, and dehydrating the intermediate to obtain the 2-pyrazine carboxylate compound. Compared with the traditional preparation method of 3-trifluoromethyl-2-pyrazine methyl formate, the method has the advantages of mild reaction conditions, simple operation and wide raw material source, avoids the use of expensive coupling catalyst and greatly reduces the cost.
Ring closing
31g of glyoxal dioxime (0.352mol), 51.5g (0.335mol) of methyl 4,4, 4-trifluoro-2-butenoate, 0.184g of hydroquinone (0.0017mol), 0.08g of lanthanum chloride (0.000335mol), 0.22g of zinc chloride (0.00168mol) and 155mL of toluene are added into a 500mL pressure-resistant reaction vessel, nitrogen gas is replaced, the temperature is increased to 65 ℃, the reaction is carried out for 10h, sampling is carried out, the temperature is reduced to room temperature after the medium control is qualified, and the reaction liquid is poured out. The reaction mixture was passed through a silica gel column (excess glyoxaloxime was removed) in an amount of 10g, 50mL of toluene was added overnight to wash the column, and then the filtrate was concentrated under reduced pressure at a temperature of 70 ℃ or lower to remove toluene to obtain 64.9g of methyl 1, 4-dihydroxy-3-trifluoromethyl-1, 2,3, 4-tetrahydro-2-pyrazinecarboxylate in a yield of 80% (theoretical yield: 81.1 g).
Chemical Reactions Analysis
Types of Reactions
Potassium 3-(difluoromethyl)pyrazine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms of pyrazine derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can produce pyrazine-2-carboxylate esters.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : This compound serves as a critical intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups, facilitating the development of new compounds with desired properties.
Biology
- Antimicrobial and Antifungal Properties : Research indicates that potassium 3-(difluoromethyl)pyrazine-2-carboxylate exhibits significant antimicrobial and antifungal activities. It interacts with enzymes and proteins, influencing their activity and potentially altering metabolic pathways within cells .
- Cellular Effects : The compound modulates cell signaling pathways and gene expression, impacting cellular metabolism. Studies have shown it can affect genes involved in metabolic pathways, thereby altering metabolic flux.
Medicine
- Pharmaceutical Intermediate : Ongoing research is focused on its potential as a pharmaceutical intermediate in drug development. Its biological activities suggest possible applications in treating various diseases, including infections caused by resistant pathogens .
- Cancer Research : Pyrazine derivatives are being investigated for their roles in cancer treatment due to their ability to inhibit specific kinases involved in tumor growth. For instance, modifications of pyrazine structures have shown promise in preclinical trials targeting c-Met kinases associated with non-small cell lung cancer .
Agricultural Applications
- Development of Agrochemicals : The compound is utilized in the formulation of agrochemicals, particularly fungicides like pyraziflumid, which have demonstrated effectiveness against several plant diseases such as gray mold and powdery mildew . Its structural properties allow for enhanced efficacy against a broad spectrum of plant pathogens.
Case Study 1: Antifungal Activity
A study evaluated this compound's antifungal properties against Botrytis cinerea, the causative agent of gray mold in crops. Results indicated that the compound effectively inhibited fungal growth at low concentrations, demonstrating its potential as a biopesticide .
Case Study 2: Cancer Treatment Potential
Research on pyrazine derivatives has highlighted their selective inhibition of c-Met kinases. One derivative exhibited IC50 values below 0.005 µM against over 200 c-Met kinases, indicating strong potential for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of Potassium 3-(difluoromethyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The difluoromethyl group distinguishes this compound from other pyrazine carboxylates. For instance:
Carboxylate vs. Ester Forms
The potassium carboxylate form contrasts with ester derivatives like methyl or ethyl pyrazine carboxylates:
- Esters generally exhibit lower water solubility but higher cell membrane permeability compared to ionic carboxylates .
- Ethyl 3-bromopyrazine-2-carboxylate (CAS 886373-11-1, ) demonstrates how halogen substituents (Br) increase molecular weight (242.05 g/mol) and alter reactivity, whereas the difluoromethyl group balances lipophilicity and electronic effects .
Fluorination Patterns and Bioactivity
- 3-Fluoropyrazine-2-carboxylic acid () lacks the difluoromethyl group but shares a fluorine atom at the 3-position. Its synthesis via hydrolysis highlights the stability of fluorinated pyrazines under basic conditions, a trait likely shared by the potassium difluoromethyl analog .
- 5-(Trifluoromethoxy)pyrazine-2-carboxylate esters (e.g., ethyl ester, CAS 1261809-69-1, ) incorporate a trifluoromethoxy group, which may confer greater metabolic resistance compared to difluoromethyl due to the stronger C-O bond .
Potassium Counterion vs. Other Salts
- Potassium 6-(2-hydroxypropan-2-yl)pyrazine-2-carboxylate () shares the potassium carboxylate structure but substitutes difluoromethyl with a hydroxyisopropyl group. This substitution likely increases hydrophilicity but reduces lipid bilayer penetration compared to the difluoromethyl variant .
- Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate (CAS 1351615-33-2, ) replaces the difluoromethyl group with an oxadiazole ring, introducing additional hydrogen-bonding sites and altering electronic properties .
Tabulated Comparison of Key Compounds
Biological Activity
Potassium 3-(difluoromethyl)pyrazine-2-carboxylate is a compound that belongs to the class of pyrazine derivatives, which have garnered interest due to their diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and potential therapeutic applications.
Overview of Pyrazine Derivatives
Pyrazine derivatives are known for their broad spectrum of biological activities, including antimicrobial , anti-inflammatory , antiviral , and antifungal properties. The structural features of these compounds significantly influence their biological effects and interactions with various biological targets.
Target of Action
this compound acts primarily through interactions with specific biomolecules, including enzymes and proteins. These interactions can lead to significant alterations in cellular functions.
Mode of Action
The compound is believed to modulate various biochemical pathways by binding to active sites on enzymes, thereby inhibiting or activating their functions. This modulation can influence cellular signaling pathways, gene expression, and metabolic processes.
Cellular Effects
The compound has demonstrated the ability to affect cell function profoundly. For instance, it can influence the expression of genes involved in metabolic pathways, thus altering metabolic flux within cells. This effect suggests a potential role in regulating cellular metabolism and growth.
Molecular Mechanism
At the molecular level, this compound binds specifically to biomolecules, affecting their activity. This interaction can lead to changes in enzyme activity and gene expression by targeting transcription factors or other regulatory proteins.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various pathogens, it was found to inhibit the growth of bacteria and fungi effectively. For example, related pyrazine derivatives have shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported as low as 1.56 μg/mL for structurally similar compounds .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that pyrazine derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Potassium 3-(difluoromethyl)pyrazine-2-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves functionalizing pyrazine cores via halogenation or nitration, followed by carboxylation and potassium salt formation. For example, nitration of 3-hydroxypyrazine-2-carboxamide under controlled HNO₃/H₂SO₄ conditions yields nitro derivatives, which can be reduced and fluorinated using agents like DAST (diethylaminosulfur trifluoride) . Carboxylation via ester hydrolysis (e.g., methyl to carboxylate) and subsequent potassium exchange (e.g., using KOH) finalizes the synthesis. Yield optimization requires precise temperature control (e.g., 0–5°C for nitration) and stoichiometric balancing of fluorinating agents to avoid over-fluorination .
Q. How is the compound characterized structurally and chemically?
- Methodological Answer : Key techniques include:
- X-ray crystallography : Resolves bond angles (e.g., N2–C3–C6–O2 = 118.05°) and coordination geometry, critical for confirming the potassium-carboxylate interaction .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., difluoromethyl splitting patterns) and confirms ester-to-carboxylate conversion .
- Elemental analysis : Validates purity (e.g., C10H8F2KN2O2 requires C 38.71%, H 2.60%) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 309.05) .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Methodological Answer : The potassium salt enhances water solubility compared to free acids. The difluoromethyl group increases lipophilicity (logP ≈ 1.2), while the carboxylate enables pH-dependent solubility (soluble in neutral/basic conditions). Stability studies (TGA/DSC) show decomposition above 200°C, requiring storage in anhydrous environments . Fluorine’s electron-withdrawing effects reduce basicity of adjacent amines, improving metabolic stability .
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., varying MIC values) be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain variability) or impurities. To address this:
- Structure-activity relationship (SAR) studies : Compare analogues (e.g., propyl vs. methyl esters) to isolate the difluoromethyl’s role .
- Dose-response curves : Validate activity thresholds using standardized Mtb H37Rv strains .
- Computational docking : DFT studies (e.g., Gaussian 09) model interactions with targets like mycobacterial fatty acid synthase .
Q. What strategies optimize reaction conditions for scaling up synthesis while maintaining efficiency?
- Methodological Answer :
- Catalyst screening : Pd(dppf)Cl₂ improves coupling efficiency in Suzuki-Miyaura reactions for pyrazine boronate intermediates .
- Solvent/base optimization : DMF with K₂CO₃ enhances solubility of aromatic intermediates, while microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 12 hours) .
- Purification : Flash chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Q. How can computational modeling predict the compound’s behavior in coordination polymers or biological systems?
- Methodological Answer :
- DFT calculations : Analyze electronic spectra (e.g., HOMO-LUMO gaps) to predict ligand-metal interactions in coordination polymers .
- Molecular dynamics (MD) : Simulate binding to serum albumin (BSA) using GROMACS, identifying hydrophobic pockets for the difluoromethyl group .
- Pharmacophore modeling : MOE or Schrödinger Suite maps electrostatic compatibility with enzymatic active sites .
Q. What role does the difluoromethyl group play in enhancing bioactivity compared to non-fluorinated analogues?
- Methodological Answer : The CF₂H group:
- Increases metabolic stability : Reduces CYP450-mediated oxidation via steric shielding .
- Enhances binding affinity : Fluorine’s electronegativity strengthens hydrogen bonds (e.g., with Mycobacterium tuberculosis enoyl-ACP reductase) .
- Improves membrane permeability : LogD adjustments (ΔlogD ≈ +0.5) enhance cellular uptake, as shown in Caco-2 assays .
Q. How is the compound utilized in designing coordination polymers, and what analytical methods validate these structures?
- Methodological Answer : As a ligand, the carboxylate bridges metal centers (e.g., Ca²⁺ or K⁺) in 2D/3D networks. Characterization involves:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
